ヒルステイン

概要

説明

ヒルステインは、特にヤエヤマアオキ(Uncaria rhynchophylla)などのUncaria属植物から単離されたインドールアルカロイドです 。 ヒルステインは、抗炎症作用、抗ウイルス作用、抗糖尿病作用、抗酸化作用など、その治療効果で知られています 。 ヒルステインは、神経疾患や心血管疾患の治療において有望な効果を示しており、抗がん作用も示しています .

2. 製法

合成経路と反応条件: ヒルステインは、インドールアルカロイドを含むさまざまな化学反応によって合成できます。 合成は通常、特定の試薬と触媒を制御された条件下で使用して、目的の生成物を得ることを伴います .

工業生産方法: ヒルステインの工業生産には、Uncaria属植物からの抽出と精製が含まれます。 プロセスには、溶媒抽出、クロマトグラフィー、結晶化が含まれ、純粋なヒルステインを得ることができます .

科学的研究の応用

Hirsuteine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

作用機序

ヒルステインは、複数の分子標的と経路を通じて作用を発揮します。

抗がん作用: Bcl-2をダウンレギュレートし、Bax、Apaf1、切断型カスパーゼ3およびカスパーゼ9をアップレギュレートすることにより、がん細胞のアポトーシスを誘導します.

心血管への影響: カルシウムイオンの流入を阻害し、血圧を低下させ、心血管を保護します.

神経への影響: 神経伝達物質の放出と受容体の活性を調節し、神経保護効果をもたらします.

6. 類似の化合物との比較

ヒルステインは、ヒルチン、リンコフィリン、イソリンコフィリンなどの他のインドールアルカロイドと比較されます。

ヒルチン: 構造と治療効果は似ていますが、特定の分子標的と経路は異なります.

リンコフィリン: ヒルステインと同様に、心血管への有益な効果が知られていますが、薬理学的特性は異なります.

イソリンコフィリン: ヒルステインと神経保護効果を共有していますが、化学的特性と用途は異なります.

ヒルステインは、幅広い治療効果とさまざまな疾患の治療における可能性により、科学研究や医薬品開発において貴重な化合物です .

生化学分析

Biochemical Properties

Hirsuteine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, hirsuteine has been shown to act as a non-competitive antagonist of nicotinic receptors, inhibiting dopamine release from rat pheochromocytoma cells . Additionally, it interacts with cyclin E and CDK2, leading to cell cycle arrest in the G0-G1 phase . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell proliferation and neurotransmission.

Cellular Effects

Hirsuteine exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, hirsuteine has been observed to suppress cell proliferation in a dose- and time-dependent manner . It induces apoptosis by downregulating Bcl-2 and upregulating Bax, Apaf1, and cleaved caspase-3 and -9 . Furthermore, hirsuteine influences cell signaling pathways, including those involved in oxidative stress and inflammation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, hirsuteine exerts its effects through several mechanisms. It binds to nicotinic receptors, acting as an antagonist and inhibiting dopamine release . In cancer cells, hirsuteine induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome C from mitochondria and the subsequent activation of caspases . Additionally, hirsuteine modulates the expression of genes related to cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hirsuteine have been observed to change over time. Studies have shown that hirsuteine is rapidly metabolized and eliminated from the brain within 60 minutes of administration . This rapid metabolism suggests that hirsuteine has a short half-life, which may influence its long-term effects on cellular function. Despite its short half-life, hirsuteine has demonstrated sustained antiproliferative and pro-apoptotic effects in cancer cells over extended periods .

Dosage Effects in Animal Models

The effects of hirsuteine vary with different dosages in animal models. In studies involving mice, hirsuteine has been shown to inhibit the proliferation of NSCLC cells in a dose-dependent manner . Higher doses of hirsuteine have been associated with increased apoptosis and cell cycle arrest, while lower doses have shown minimal effects. At very high doses, hirsuteine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

Hirsuteine is involved in several metabolic pathways. It undergoes hydroxylation in the liver, resulting in the formation of metabolites that are excreted in urine and bile . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the hydroxylation reactions. These metabolic pathways highlight the importance of liver function in the clearance of hirsuteine from the body.

Transport and Distribution

Hirsuteine is transported and distributed within cells and tissues through various mechanisms. After administration, hirsuteine is rapidly absorbed and distributed to tissues such as the liver, kidney, spleen, and lung . It has also been detected in the brain, suggesting that it can cross the blood-brain barrier . The distribution of hirsuteine is facilitated by transporters and binding proteins that help in its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of hirsuteine plays a crucial role in its activity and function. Hirsuteine has been found to localize in the mitochondria, where it induces the release of cytochrome C and activates the intrinsic apoptotic pathway . Additionally, hirsuteine may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its subcellular localization and activity.

準備方法

Synthetic Routes and Reaction Conditions: Hirsuteine can be synthesized through various chemical reactions involving indole alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of hirsuteine involves the extraction and purification from Uncaria species. The process includes solvent extraction, chromatography, and crystallization to obtain pure hirsuteine .

化学反応の分析

反応の種類: ヒルステインは、次のようなさまざまな化学反応を起こします。

酸化: ヒルステインは酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応により、ヒルステインを還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物:

4. 科学研究への応用

ヒルステインは、さまざまな科学研究に広く応用されています。

化学: 他の複雑な分子の合成における前駆体として使用されます。

生物学: 細胞プロセスやシグナル伝達経路への影響が研究されています。

類似化合物との比較

Hirsuteine is compared with other indole alkaloids such as hirsutine, rhynchophylline, and isorhynchophylline:

Hirsutine: Similar in structure and therapeutic effects but differs in specific molecular targets and pathways.

Rhynchophylline: Known for its cardiovascular benefits, similar to hirsuteine but with distinct pharmacological properties.

Isorhynchophylline: Shares neuroprotective effects with hirsuteine but has unique chemical properties and applications.

Hirsuteine stands out due to its broad spectrum of therapeutic benefits and its potential in treating various diseases, making it a valuable compound in scientific research and pharmaceutical development .

特性

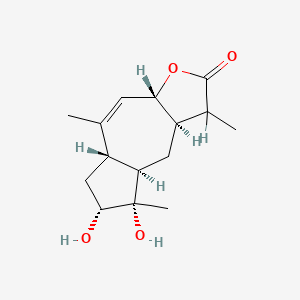

IUPAC Name |

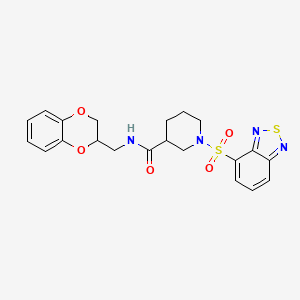

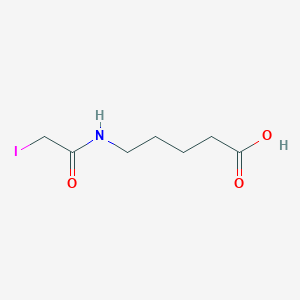

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046112 | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35467-43-7 | |

| Record name | Hirsuteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsuteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)

![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)

![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1227973.png)